4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile
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Overview
Description
4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a methoxy group, a hydroxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 4-fluorophenol with methoxyacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in this synthesis include sodium hydride (NaH) and dimethyl sulfoxide (DMSO) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[(4-Fluorophenyl)methoxy]-3-oxobutanenitrile.
Reduction: Formation of 4-[(4-Fluorophenyl)methoxy]-3-hydroxybutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)methoxy]-3-hydroxybenzaldehyde
- 4-[(4-Fluorophenyl)methoxy]aniline
- 4-[(4-Fluorophenyl)methoxy]piperidine hydrochloride
Uniqueness
4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
922735-26-0 |
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Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-9(2-4-10)7-15-8-11(14)5-6-13/h1-4,11,14H,5,7-8H2 |
InChI Key |
UMIDQFPTMDDPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCC(CC#N)O)F |
Origin of Product |
United States |
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